(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a hybrid molecule featuring a 1,3-thiazolidin-4-one ring fused to an oxindole scaffold. Key structural attributes include:
- Thiazolidinone ring: Contains a 3-ethoxypropyl substituent at N3 and a thioxo (C=S) group at C2. The Z-configuration at the C3-C5 double bond is critical for stereoelectronic interactions with biological targets .
- Functional groups: The ethoxypropyl chain may improve solubility, while the thioxo group contributes to hydrogen bonding or metal coordination .
Properties
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S2/c1-3-29-14-6-13-25-23(28)21(31-24(25)30)20-18-7-4-5-8-19(18)26(22(20)27)15-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15H2,1-2H3/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYWQCUZYJVXFM-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609795-11-1 | |
| Record name | (3Z)-3-[3-(3-ETHOXYPROPYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-(4-METHYLBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazolidinone core fused with an indole moiety. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazolidinone derivatives. The thiazolidinone scaffold has been associated with significant antibacterial activity against various pathogens. For instance:
- Inhibition of Biofilm Formation : A recent review indicated that thiazolidinones exhibit strong antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus, with some derivatives showing over 50% reduction in biofilm formation at specific concentrations .
- Minimum Inhibitory Concentration (MIC) : Compounds related to thiazolidinones have demonstrated MIC values ranging from 0.5 µg/mL to 7.14 µg/mL against resistant bacterial strains, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer properties of indole derivatives have been extensively documented. The compound under consideration has shown promising results in various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated. In vivo studies demonstrated that derivatives featuring the thiazolidinone structure exhibited significant reductions in inflammatory markers in animal models:
- Cytokine Inhibition : The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models .
- Mechanistic Insights : The anti-inflammatory action may be mediated through inhibition of NF-kB signaling pathways, which are crucial in regulating inflammatory responses .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several thiazolidinone derivatives against Escherichia coli and Klebsiella pneumoniae, revealing that compounds similar to the target showed significant antibacterial activity with BICs (biofilm inhibitory concentrations) as low as 6.25 µg/mL .
- Cancer Cell Line Assessment : Research conducted on indole-thiazolidinone hybrids revealed their effectiveness against multiple cancer cell lines, emphasizing their potential utility in cancer therapy .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several significant biological activities associated with this compound:
Antimicrobial Activity
Research has demonstrated that derivatives of similar thiazolidinone compounds exhibit notable antimicrobial properties. For instance:
- A study evaluated N-Derivatives of thiazolidinones and reported their effectiveness against various microbial strains through in vitro assays .
Anti-inflammatory Potential
In silico studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Anticancer Properties
Compounds with similar structural motifs have shown promise in anticancer research. The indole moiety is often linked to cytotoxicity against cancer cell lines, indicating that this compound may also possess similar properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural variations and biological activities of analogues:
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity: Polar groups (e.g., benzoic acid in ) enhance water solubility and antibacterial efficacy . Lipophilic groups (e.g., 4-methylbenzyl in the target compound) improve membrane permeability and target engagement, as seen in oxindole-based drugs like sunitinib . Thioxo groups in thiazolidinones facilitate interactions with cysteine residues or metal ions in enzymes .
Stereochemical Considerations :
- The Z-configuration is conserved in active analogues (e.g., JK3-37 in ), suggesting a geometric requirement for binding .
Synthetic Strategies :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
